(3-Bromo-1-methylpiperidin-3-yl)-phenylmethanone;hydrobromide
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Overview
Description
(3-Bromo-1-methylpiperidin-3-yl)-phenylmethanone;hydrobromide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals and organic synthesis . This compound is characterized by the presence of a bromine atom, a methyl group attached to the piperidine ring, and a phenylmethanone group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-1-methylpiperidin-3-yl)-phenylmethanone;hydrobromide typically involves the bromination of a piperidine derivative followed by the introduction of a phenylmethanone group. One common method involves the reaction of 1-methylpiperidine with bromine to form 3-bromo-1-methylpiperidine. This intermediate is then reacted with benzoyl chloride in the presence of a base to yield (3-Bromo-1-methylpiperidin-3-yl)-phenylmethanone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-1-methylpiperidin-3-yl)-phenylmethanone;hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azido, thiol, and amino derivatives.
Oxidation Reactions: Products include N-oxides and other oxidized forms.
Reduction Reactions: Products include alcohol derivatives.
Scientific Research Applications
(3-Bromo-1-methylpiperidin-3-yl)-phenylmethanone;hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of (3-Bromo-1-methylpiperidin-3-yl)-phenylmethanone;hydrobromide involves its interaction with specific molecular targets. The bromine atom and the phenylmethanone group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-(3-methylpiperidin-1-yl)pyridine
- 3-Bromo-5-(2-methylpiperidin-1-yl)pyridine
- 4-Bromo-3-(2-methylpiperidin-1-yl)pyridine
Uniqueness
(3-Bromo-1-methylpiperidin-3-yl)-phenylmethanone;hydrobromide is unique due to its specific substitution pattern and the presence of both a bromine atom and a phenylmethanone group. This combination imparts distinct chemical properties and reactivity, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C13H17Br2NO |
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Molecular Weight |
363.09 g/mol |
IUPAC Name |
(3-bromo-1-methylpiperidin-3-yl)-phenylmethanone;hydrobromide |
InChI |
InChI=1S/C13H16BrNO.BrH/c1-15-9-5-8-13(14,10-15)12(16)11-6-3-2-4-7-11;/h2-4,6-7H,5,8-10H2,1H3;1H |
InChI Key |
CFSYLMMZFSVYKB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)(C(=O)C2=CC=CC=C2)Br.Br |
Origin of Product |
United States |
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